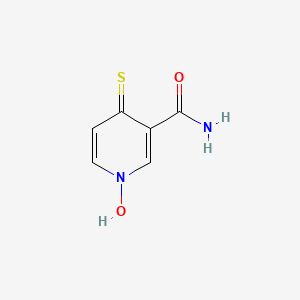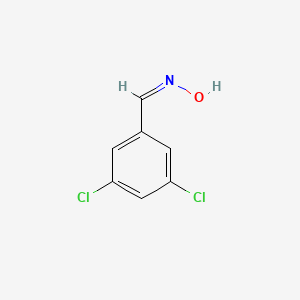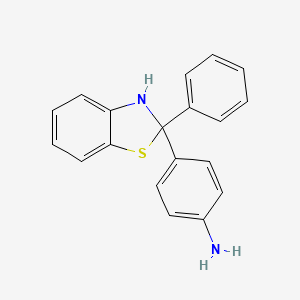
Methyl 2-anilinodiazenyl-5-nitro-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-anilinodiazenyl-5-nitro-benzoate is an organic compound with the molecular formula C14H12N4O4 It is characterized by its aromatic structure, which includes an ester group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilinodiazenyl-5-nitro-benzoate typically involves the diazotization of aniline followed by coupling with methyl 5-nitro-2-aminobenzoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-anilinodiazenyl-5-nitro-benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of 2-anilinodiazenyl-5-amino-benzoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 2-anilinodiazenyl-5-nitro-benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-anilinodiazenyl-5-nitro-benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2-aminobenzoate
Comparison
Methyl 2-anilinodiazenyl-5-nitro-benzoate is unique due to the presence of both an anilinodiazenyl group and a nitro group on the aromatic ring
Propiedades
Número CAS |
60042-01-5 |
|---|---|
Fórmula molecular |
C14H12N4O4 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
methyl 2-(anilinodiazenyl)-5-nitrobenzoate |
InChI |
InChI=1S/C14H12N4O4/c1-22-14(19)12-9-11(18(20)21)7-8-13(12)16-17-15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
Clave InChI |
BEEOCWFLRLJNLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)


![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)





